molecular formula C16H12BrClN4O B2767254 2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide CAS No. 1427563-90-3

2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide

Cat. No.: B2767254
CAS No.: 1427563-90-3
M. Wt: 391.65
InChI Key: JQQFKVWUKQILIO-UHFFFAOYSA-N
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Description

2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bromine atom, a chlorophenyl group, a pyrazole ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chlorobenzyl bromide with hydrazine hydrate to form 1-(4-chlorophenyl)methyl-1H-pyrazole.

    Bromination: The pyrazole derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.

    Coupling with pyridine carboxamide: The brominated pyrazole is then coupled with pyridine-4-carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to modify the functional groups present in the molecule.

    Coupling reactions: The pyrazole and pyridine rings can participate in coupling reactions to form larger, more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Conditions typically involve solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and temperatures ranging from room temperature to reflux.

    Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling reactions: Reagents like palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative, while coupling reactions could produce biaryl or heteroaryl compounds.

Scientific Research Applications

2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide has several scientific research applications:

    Medicinal chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Materials science: It may be used in the synthesis of novel materials with unique electronic or optical properties.

    Chemical biology: The compound can serve as a probe to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide
  • 2-bromo-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide
  • 2-bromo-N-{1-[(4-nitrophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide

Uniqueness

The uniqueness of 2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, in particular, may confer distinct electronic and steric properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-bromo-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN4O/c17-15-7-12(5-6-19-15)16(23)21-14-8-20-22(10-14)9-11-1-3-13(18)4-2-11/h1-8,10H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQFKVWUKQILIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=CC(=NC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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